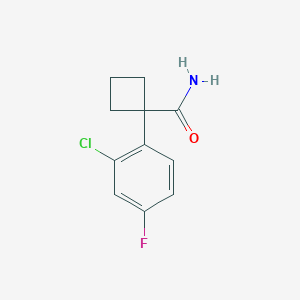

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Description

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a cyclobutane-derived compound featuring a carboxamide group and a 2-chloro-4-fluorophenyl substituent. The 2-chloro-4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to modulate electronic and steric properties, which may enhance binding affinity in biological systems .

Properties

Molecular Formula |

C11H11ClFNO |

|---|---|

Molecular Weight |

227.66 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C11H11ClFNO/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) |

InChI Key |

RTJFHUJYGSSFKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 1-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide involves the formation of an amide bond between 2-chloro-4-fluoroaniline and cyclobutanecarboxylic acid or its activated derivatives (usually acid chlorides). The key steps are:

- Step 1: Preparation of 2-chloro-4-fluoroaniline or its precursor.

- Step 2: Conversion of cyclobutanecarboxylic acid to cyclobutanecarboxylic acid chloride.

- Step 3: Coupling of 2-chloro-4-fluoroaniline with cyclobutanecarboxylic acid chloride under anhydrous conditions in the presence of a base such as triethylamine to form the amide bond.

This method is supported by a detailed description of the synthesis of the closely related compound N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide, which shares a similar substitution pattern and synthetic strategy.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Chloro-4-fluoroaniline (commercial or synthesized) | Aromatic amine source | High purity needed for selectivity |

| 2 | Cyclobutanecarboxylic acid + SOCl2 or oxalyl chloride | Formation of acid chloride | Anhydrous conditions essential |

| 3 | 2-Chloro-4-fluoroaniline + cyclobutanecarboxylic acid chloride + triethylamine | Amide bond formation | Reaction in dry solvent (e.g., dichloromethane), 0-25 °C, inert atmosphere |

The reaction typically proceeds at ambient temperature or slightly below to avoid side reactions and hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during amide bond formation.

Alternative Synthetic Strategies

Some literature suggests the use of carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the carboxylic acid and the aromatic amine under milder conditions, avoiding the need to isolate the acid chloride intermediate.

Preparation of Key Precursors

Synthesis of 2-Chloro-4-fluoroacetophenone (Intermediate)

A critical precursor for the aromatic amine is 2-chloro-4-fluoroacetophenone, which can be prepared via a Friedel-Crafts acylation reaction:

- Reaction: Fluorobenzene reacts with chloroacetyl chloride in the presence of an ionic liquid catalyst (e.g., [emim]Cl-AlCl3) at 0-30 °C.

- Yield: Conversion rates exceed 95%, with distillation under reduced pressure (130 °C, 10 mmHg) for purification.

This intermediate can be further transformed into 2-chloro-4-fluoroaniline via standard nitration, reduction, or amination steps, depending on the synthetic route chosen.

Cyclobutanecarboxylic Acid Chloride Preparation

Cyclobutanecarboxylic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions. This step is crucial for activating the acid for subsequent amide bond formation.

Reaction Mechanism and Chemical Considerations

The amide bond formation proceeds via nucleophilic acyl substitution:

- The lone pair on the nitrogen of 2-chloro-4-fluoroaniline attacks the carbonyl carbon of the cyclobutanecarboxylic acid chloride.

- A tetrahedral intermediate forms and collapses, releasing chloride ion.

- Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.

The presence of electron-withdrawing substituents (chlorine and fluorine) on the aromatic ring influences the nucleophilicity of the amine and the overall reactivity, often requiring careful control of reaction conditions to optimize yield and purity.

Data Tables Summarizing Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution: Substituted derivatives with different nucleophiles.

Oxidation: Carboxylic acids.

Reduction: Amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Cycloalkane Cores

Key Observations :

Analogs with Substituent Variations on the Phenyl Ring

Key Observations :

- The 2-chloro-4-fluorophenyl group in the target compound optimizes steric and electronic interactions, as seen in analogs like compound 7o (a quinoline derivative), which showed 46× higher potency than AKF-PD due to similar substituent positioning .

- Substitutions at the 6-position (e.g., 2-chloro-6-fluorophenyl) may reduce steric bulk but could compromise target binding compared to 4-fluoro .

Functional Group Modifications

Key Observations :

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be denoted as follows:

- Molecular Formula : C10H10ClFNO

- IUPAC Name : 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

The biological activity of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide appears to be linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in metabolic pathways, similar to other compounds containing the chloro and fluorophenyl motifs.

Structure-Activity Relationship (SAR)

Recent research has highlighted the importance of the 2-chloro-4-fluorophenyl group in enhancing the inhibitory potency of related compounds. For instance, in a study comparing various derivatives, compounds featuring this motif demonstrated improved IC50 values against specific targets, such as AbTYR (a type of tyrosinase) .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide | TBD | TBD |

| Kojic Acid | 17.76 ± 0.18 | AbTYR |

| Other Analogues | Range: 0.19 - 1.72 | AbTYR |

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. For example, similar compounds have shown significant inhibition of cell proliferation in murine models, suggesting potential anticancer properties .

Case Studies

A notable case study involved the application of a related compound in a xenograft model where it demonstrated substantial antitumor efficacy. The administration of the compound resulted in a marked regression of tumors, indicating its potential as a therapeutic agent .

Pharmacodynamics and Toxicology

The pharmacodynamics of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide are still under investigation. However, preliminary results indicate that it may induce upregulation of key proteins involved in apoptosis and tumor suppression, such as p53 and p21 . Toxicological assessments are necessary to establish safety profiles before clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, and how can purity be ensured?

- Methodology : A common approach involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization of the aromatic ring. For example, the carbonyl chloride intermediate (similar to 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride in ) can react with amines to form carboxamides.

- Purity Control : Use column chromatography for intermediate purification and validate final product purity via HPLC (≥98%) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm cyclobutane ring geometry and substituent positions (e.g., distinguishing para vs. ortho fluorine and chlorine on the phenyl ring).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClFNO ≈ 253.06 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .

Q. How does the electronic effect of fluorine and chlorine substituents influence the compound’s stability?

- Analysis : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the carboxamide group, while chlorine’s steric bulk may affect rotational freedom of the phenyl ring. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Replicate Studies : Ensure identical assay conditions (e.g., cell lines, incubation time) across labs.

- Meta-Analysis : Compare IC values across multiple studies (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify outliers.

- Probe Purity : Contradictions may arise from impurities; re-test batches using orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) and compare with analogs (e.g., 1-(2,4-Difluorophenyl)cyclobutanecarbonitrile in ).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or vary cyclobutane ring size) and test against a target (e.g., cancer cell lines).

- Key Metrics : Measure logP (lipophilicity), solubility (via shake-flask method), and metabolic stability (microsomal assays) .

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

- Solutions :

- Catalyst Optimization : Use chiral catalysts (e.g., Ru-based for asymmetric cycloaddition) to maintain enantiomeric excess.

- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction intermediates and prevent racemization .

Data Contradiction Analysis

Q. Why might solubility data vary significantly across studies?

- Factors :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use DSC/XRD to characterize solid-state forms.

- Buffer Conditions : pH-dependent solubility (e.g., higher solubility in PBS pH 7.4 vs. water) must be standardized .

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., ethanol) can shift reaction pathways.

- Leaving Group Influence : Compare reactivity with analogs (e.g., 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride vs. bromo derivatives in ) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.